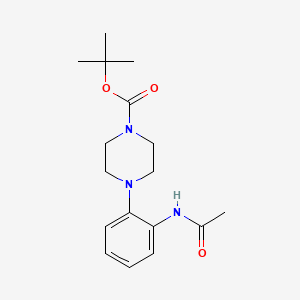

Tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-13(21)18-14-7-5-6-8-15(14)19-9-11-20(12-10-19)16(22)23-17(2,3)4/h5-8H,9-12H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALUSLWGEHCJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-acetamidophenylboronic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Protection of Piperazine: Piperazine is reacted with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

Coupling Reaction: The protected piperazine is then coupled with 2-acetamidophenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the acetamidophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate has been identified as a potential antimicrobial agent. Research indicates its effectiveness against Gram-positive bacteria, including strains resistant to conventional antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) . The compound acts by inhibiting protein synthesis, similar to oxazolidinone antibiotics, which makes it a candidate for further development in treating resistant infections.

Anticancer Properties

Recent studies have shown that derivatives of piperazine compounds exhibit anticancer activity. For instance, analogs of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects . The modification of the phenylacetamide moiety has been linked to enhanced activity against specific cancer types, suggesting that this compound could be pivotal in developing new cancer therapies.

Synthetic Applications

Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of more complex molecules. Its structure allows for further functionalization, making it a versatile building block in organic synthesis . For example, it can be transformed into various derivatives through nucleophilic substitutions or coupling reactions, which are essential in developing new pharmaceuticals.

Case Study: Synthesis of Oxazolidinones

A notable application is its role in synthesizing oxazolidinone derivatives. The compound can be used as a precursor to create oxazolidinones that possess potent antimicrobial properties. The improved methods for synthesizing these derivatives have led to compounds that effectively combat resistant bacterial strains .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the piperazine ring and the acetamido group can significantly influence the compound's efficacy and selectivity against target pathogens or cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | Effective against MRSA; inhibits protein synthesis |

| Anticancer | Various cancer cell lines | Cytotoxic effects observed; structure modifications enhance activity |

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

- Halogen Substituents : Bromine and fluorine atoms (e.g., ) improve binding affinity via halogen bonding and modulate solubility.

- Heterocyclic Modifications : Thiadiazole (), oxadiazole (), and triazole () substituents introduce rigid heterocyclic frameworks, often improving target selectivity.

Pharmacological Properties

- Pyridine Derivatives: Compounds with cyano or amino groups (e.g., ) are explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets.

- Trifluoromethylphenyl Analogues : The trifluoromethyl group in enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs.

- Heterocyclic Derivatives : Thiadiazole- and oxadiazole-containing compounds () are associated with antimicrobial and anticancer activities.

Physical and Chemical Properties

- Boiling Point and Density : Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate has a boiling point of 418.9±45.0°C and a density of 1.4±0.1 g/cm³, indicative of high thermal stability and moderate lipophilicity .

- Solubility: Polar substituents (e.g., amino groups in ) improve aqueous solubility, while aromatic and halogenated groups (e.g., ) enhance organic solvent compatibility.

Biological Activity

Tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{15}H_{22}N_{2}O_{2}

- Molecular Weight : 262.35 g/mol

This compound features a piperazine ring, which is known for its versatility in drug design, combined with an acetamidophenyl group that may enhance its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The piperazine moiety allows for interaction with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Properties

Research indicates that this compound shows promising antimicrobial activity against various bacterial strains. The following table summarizes its efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Notably, it has shown the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 8.0 |

The selectivity index indicates a favorable therapeutic window, suggesting minimal toxicity to normal cells compared to cancer cells.

Structure-Activity Relationships (SAR)

The biological activity of piperazine derivatives like this compound can be influenced by structural modifications:

- Substituents on the Phenyl Ring : Variations in the acetamido group can significantly alter potency and selectivity.

- Piperazine Modifications : Changes in the piperazine nitrogen substituents can enhance receptor affinity and improve pharmacokinetic properties.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted by Smith et al. (2023) evaluated the effects of this compound on various cancer cell lines. The findings indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent. -

Case Study on Antimicrobial Efficacy :

Research by Jones et al. (2022) focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound exhibited significant bactericidal activity, warranting further investigation into its mechanism of action.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-acetamidophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of a piperazine core. For example, tert-butyl piperazine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting tert-butyl piperazine-1-carboxylate with halogenated aromatic precursors (e.g., 4-bromo-2-chlorobenzoyl derivatives) under reflux in polar aprotic solvents like DMF. Optimization includes controlling temperature (e.g., 80–120°C) and using bases like NaH to enhance reactivity . Purification is achieved via automated flash chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR (¹H/¹³C): To confirm piperazine ring substitution patterns and acetamide group integration .

- LCMS: For molecular weight verification and purity assessment .

- X-ray crystallography: To resolve stereochemical ambiguities and confirm bond geometries (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate structures solved at 105 K with R factor = 0.038) .

- FT-IR: To identify functional groups like C=O (ester, ~1700 cm⁻¹) and N-H (acetamide, ~3300 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

The compound may exhibit acute oral toxicity (Category 4, H302). Safe practices include:

- Using anhydrous solvents (e.g., THF) under inert atmospheres for reactive steps .

- Avoiding ignition sources (P210) and ensuring proper ventilation .

- Adhering to protocols for waste disposal and emergency response (e.g., SDS Section 4) .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved to synthesize derivatives with tailored bioactivity?

Regioselectivity is controlled by steric and electronic factors. For example:

- Nucleophilic substitution: The tert-butyloxycarbonyl (Boc) group directs reactions to the less hindered nitrogen. Deprotection with TFA allows secondary functionalization .

- Cross-coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce aryl/heteroaryl groups at specific positions. For instance, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate was synthesized via nitro displacement in DMSO at 120°C .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for structural confirmation?

Discrepancies (e.g., bond lengths in X-ray vs. computational models) are addressed by:

Q. How is this compound utilized in designing enzyme inhibitors (e.g., prolyl-hydroxylase or kinase inhibitors)?

The piperazine-acetamide scaffold serves as a flexible pharmacophore. Examples include:

- Prolyl-hydroxylase inhibition: tert-Butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate binds to the enzyme's active site, stabilizing hypoxia-inducible factors .

- Kinase inhibition: Sulfonylpiperazine derivatives (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) inhibit Bruton’s tyrosine kinase via hydrophobic and hydrogen-bonding interactions .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

Issues include:

- Racemization: Minimized by low-temperature reactions (<0°C) and chiral auxiliaries (e.g., (S)-BINOL) .

- Catalyst loading: Asymmetric hydrogenation with CuH/Pd synergism achieves >95% ee in aryl-ethyl derivatives .

- Purification: Chiral HPLC or crystallization in hexane/EtOAC mixtures ensures purity .

Q. How do solvent polarity and additives influence reaction outcomes in piperazine functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.